

# Spectroscopic Characterization of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Pyrrolidinoethyl)piperidine

Cat. No.: B080578

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This technical guide provides a summary of available spectroscopic data for the compound **4-(2-Pyrrolidinoethyl)piperidine**. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of a structurally related compound, 4-(1-pyrrolidiny)piperidine, to offer valuable insights for researchers.

## Molecular Structure

**4-(2-Pyrrolidinoethyl)piperidine** is a bicyclic tertiary amine with the following structure:

Caption: Chemical structure of **4-(2-Pyrrolidinoethyl)piperidine**.

## Mass Spectrometry (MS)

While experimental mass spectra for **4-(2-Pyrrolidinoethyl)piperidine** are not readily available in the public domain, predicted data provides valuable information for mass spectrometry analysis.

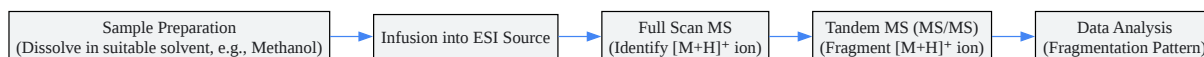
## Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of **4-(2-Pyrrolidinoethyl)piperidine**.<sup>[1]</sup> This information is crucial for identifying the compound in mass spectrometry experiments.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	183.18558
[M+Na] <sup>+</sup>	205.16752
[M-H] <sup>-</sup>	181.17102
[M+NH <sub>4</sub> ] <sup>+</sup>	200.21212
[M+K] <sup>+</sup>	221.14146
[M+H-H <sub>2</sub> O] <sup>+</sup>	165.17556
[M+HCOO] <sup>-</sup>	227.17650
[M+CH <sub>3</sub> COO] <sup>-</sup>	241.19215

## Experimental Protocol: A General Approach

A general protocol for the mass spectrometric analysis of piperidine derivatives using electrospray ionization (ESI) is provided below.



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Caption: General workflow for MS analysis of **4-(2-Pyrrolidinoethyl)piperidine**.

### Protocol Details:

- **Sample Preparation:** Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]<sup>+</sup>.

- **Full Scan Analysis:** Acquire a full scan mass spectrum to identify the protonated molecular ion.
- **Tandem Mass Spectrometry (MS/MS):** Select the  $[M+H]^+$  ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
- **Data Analysis:** Analyze the resulting fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for piperidine derivatives include ring opening and cleavage of the side chains.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **4-(2-Pyrrolidinoethyl)piperidine** is not currently available. However, the experimental data for the structurally similar compound, 4-(1-pyrrolidinyl)piperidine, can serve as a valuable reference.

### Reference NMR Data: 4-(1-Pyrrolidinyl)piperidine

The following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for 4-(1-pyrrolidinyl)piperidine, as reported in the literature.

#### $^1\text{H}$ NMR Chemical Shifts (in $\text{CDCl}_3$ )

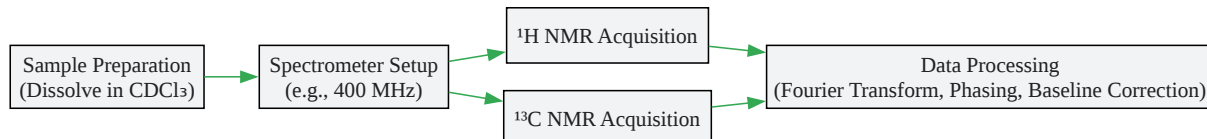
Proton Assignment	Chemical Shift (ppm)
Piperidine $\text{CH}_2$	2.95 (m)
Piperidine $\text{CH}_2$	2.55 (m)
Pyrrolidine $\text{CH}_2$	2.65 (m)
Piperidine CH	2.25 (m)
Pyrrolidine $\text{CH}_2$	1.75 (m)
Piperidine $\text{CH}_2$	1.85 (m)
Piperidine $\text{CH}_2$	1.40 (m)
NH	1.60 (br s)

<sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)

Carbon Assignment	Chemical Shift (ppm)
Piperidine CH	62.5
Pyrrolidine CH <sub>2</sub>	50.5
Piperidine CH <sub>2</sub>	46.5
Piperidine CH <sub>2</sub>	33.0
Pyrrolidine CH <sub>2</sub>	23.5

## Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for acquiring NMR spectra of piperidine derivatives.



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Caption: Workflow for NMR data acquisition and processing.

### Protocol Details:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube.
- Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.

- Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
  - A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

Experimental IR data for **4-(2-Pyrrolidinoethyl)piperidine** is not readily available. However, the expected characteristic IR absorption bands can be predicted based on its functional groups.

### Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (alkane)	2850-2960	Strong
C-N stretch (tertiary amine)	1050-1250	Medium
CH <sub>2</sub> bend	1450-1470	Medium

Note: The absence of a distinct N-H stretching band around 3300-3500 cm<sup>-1</sup> would be indicative of the tertiary nature of the amine groups.

This guide provides a foundational set of spectroscopic information for **4-(2-Pyrrolidinoethyl)piperidine**. Researchers are encouraged to perform experimental validation to obtain definitive spectral data for this compound.

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## References

- 1. PubChemLite - 4-[2-(pyrrolidin-1-yl)ethyl]piperidine (C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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